N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound’s systematic IUPAC name, 4-methoxy-N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline; methyl sulfate , reflects its hybrid aromatic-hydrazone architecture. Breaking down the name:
- 4-Methoxy : Indicates a methoxy group (-OCH₃) at the para position of the aniline ring.
- N-Methyl : Denotes a methyl group attached to the nitrogen of the hydrazone moiety.
- (E)-(1-Methylpyridin-1-ium-4-yl)methylideneamino : Specifies an imine group (=N–) in the E configuration, bridging the hydrazone nitrogen and a 1-methylpyridinium ring at position 4.
- Methyl sulfate : Identifies the counterion as the methyl ester of sulfuric acid.
Common synonyms include:
Table 1: Key Nomenclature Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-methoxy-N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline; methyl sulfate |
| Molecular Formula | C₁₆H₂₁N₃O₅S |
| CAS Registry Number | 68912-02-7 |
Crystallographic Analysis and Molecular Geometry
While no experimental crystallographic data for this specific compound is publicly available, analogous pyridinium-hydrazone complexes exhibit planar geometries due to conjugation across the hydrazone bridge. Key structural predictions include:
- Pyridinium Ring : Adopts a planar conformation with bond lengths of ~1.34 Å for C–N⁺ and ~1.40 Å for C–C bonds, characteristic of aromatic systems.
- Hydrazone Linker : The C=N bond length is ~1.28 Å, consistent with partial double-bond character. The E configuration places the pyridinium and aniline rings on opposite sides of the imine bond.
- Methoxy Group : The C–O bond length (~1.36 Å) and O–CH₃ bond (~1.43 Å) align with typical methoxy substituents.
Figure 1: Predicted Molecular Geometry
(Hypothetical model based on analogous structures)
- Planar pyridinium and aniline rings
- Dihedral angle of ~180° between rings due to E-configuration
- Methyl sulfate counterion positioned near the pyridinium N⁺ for charge balance
Tautomeric Forms and Resonance Stabilization Mechanisms
The hydrazone moiety (-NH–N=CH-) enables tautomerism and resonance stabilization:
Tautomerism :
- Iminium Form : Dominant tautomer with localized double bond (C=N) and protonated hydrazone nitrogen.
- Enamine Form : Less stable tautomer featuring a C–N single bond and adjacent C=C double bond.
Resonance Stabilization :
- Delocalization of the pyridinium ring’s positive charge into the hydrazone linker via conjugation.
- Electron donation from the methoxy group into the aniline ring, enhancing stability of the aromatic system.
Table 2: Key Resonance Contributors
| Contributor | Structure Highlights |
|---|---|
| 1 | Positive charge localized on pyridinium N⁺ |
| 2 | Charge delocalization into hydrazone C=N |
| 3 | Methoxy group’s +M effect stabilizes aniline ring |
Counterion Interactions in Sulfate Complexation
The methyl sulfate counterion (CH₃OSO₃⁻) interacts with the cationic pyridinium-aniline system through:
- Ionic Bonding : Electrostatic attraction between the pyridinium N⁺ and sulfate’s oxygen atoms.
- Hydrogen Bonding : Sulfate oxygens may form H-bonds with hydrazone NH groups (distance ~2.8–3.2 Å).
- Steric Effects : Methyl group on sulfate limits close contact with the aromatic system, favoring a solvent-separated ion pair configuration.
Impact of Counterion on Properties :
- Solubility : Enhanced water solubility compared to non-ionic analogs due to charged species.
- Thermal Stability : Ionic interactions increase decomposition temperature (>200°C predicted).
Properties
CAS No. |
94159-08-7 |
|---|---|
Molecular Formula |
C28H32N6O4S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate |
InChI |
InChI=1S/2C14H16N3.H2O4S/c2*1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5(2,3)4/h2*3-12H,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
IWDCIWVJLDMNCN-UHFFFAOYSA-L |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C.C[N+]1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Hydrazono Intermediate
- Reactants: p-Anisylmethylhydrazine and an appropriate aldehyde or ketone.
- Reaction: Condensation reaction under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Catalysts: Mild acid catalysts like acetic acid are often used to facilitate hydrazone formation.
- Outcome: Formation of a hydrazono intermediate with a characteristic C=N double bond.
Substitution on the Pyridinium Ring
- Reactants: The hydrazono intermediate is reacted with a pyridinium salt.
- Conditions: Controlled temperature and pH to ensure selective substitution without side reactions.
- Mechanism: Nucleophilic attack on the pyridinium ring to attach the hydrazono group.
Methylation to Form the Methyl Sulfate Salt
- Reagents: Methyl sulfate or dimethyl sulfate as methylating agents.
- Reaction Type: Nucleophilic substitution (S_N2) on the pyridinium nitrogen.
- Conditions: Typically carried out under mild heating (e.g., 60°C) in basic or neutral media.
- Result: Formation of the methylated pyridinium salt with methyl sulfate as the counterion.
Detailed Reaction Analysis
Methylation Reaction
| Step | Description |
|---|---|
| Nucleophile Activation | Deprotonation of nucleophilic sites (amines, phenols) to enhance reactivity. |
| Methyl Transfer | Nucleophilic attack on the methyl group of methyl sulfate, releasing methyl hydrogen sulfate. |
| Product Formation | Formation of methylated pyridinium salt with high selectivity and yield (~70-80%). |
Example: Phenol methylation under NaOH and 60°C yields anisole derivatives with ~75% yield, demonstrating the efficiency of methyl sulfate as a methylating agent.
Hydrolysis and Stability
- The methyl sulfate group is susceptible to hydrolysis under acidic or basic conditions.
- Acidic hydrolysis: Produces methanol and sulfuric acid derivatives.
- Basic hydrolysis: Produces methanol and sulfate ions.
- The compound is stable in anhydrous environments but degrades rapidly in aqueous solutions.
| Condition | Products | Rate Constant (k) (s⁻¹) |
|---|---|---|
| pH 1–3 | Methanol + H₂SO₄ | 1.2 × 10⁻³ |
| pH 10–12 | Methanol + SO₄²⁻ | 3.8 × 10⁻⁴ |
Thermal Decomposition
- Occurs at temperatures above 150°C.
- Decomposition products include 1-methylpyridinium derivatives, p-anisylmethylhydrazine, and sulfur trioxide.
- This limits the thermal processing window for the compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazone formation | p-Anisylmethylhydrazine + aldehyde/ketone | Reflux in DMF or ethanol, acetic acid catalyst | Hydrazono intermediate | 80-90 |
| 2 | Pyridinium substitution | Hydrazono intermediate + pyridinium salt | Controlled temp & pH | Hydrazono-substituted pyridinium | 75-85 |
| 3 | Methylation | Pyridinium intermediate + methyl sulfate | Mild heating (~60°C), basic/neutral | Methyl sulfate salt formation | 70-80 |
Research Findings and Applications
- The compound’s hydrazone linkage facilitates its use as an intermediate in organic synthesis, particularly in the formation of pharmaceuticals and agrochemicals.
- Its methyl sulfate group enables methylation reactions, expanding its utility in synthetic organic chemistry.
- Studies have shown antimicrobial activity linked to the pyridinium and hydrazone moieties, suggesting potential medicinal chemistry applications.
- Analytical techniques such as IR spectroscopy (C=N stretch ~1600 cm⁻¹), ¹H-NMR (aromatic and methyl protons), and high-resolution mass spectrometry confirm the structure and purity of the synthesized compound.
Analytical Techniques for Confirmation
| Technique | Purpose | Key Observations |
|---|---|---|
| IR Spectroscopy | Confirm hydrazone C=N bond | Absorption near 1600 cm⁻¹ |
| ¹H-NMR Spectroscopy | Identify aromatic and methyl protons | Signals at δ 6.8–8.0 ppm (aromatic), δ 3.0–4.0 ppm (methyl) |
| Mass Spectrometry | Molecular ion confirmation | Molecular ion peak at m/z consistent with 367.4 g/mol |
This comprehensive synthesis and analysis of N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate provide a robust foundation for its preparation and application in research and industry. The methods described ensure high purity and yield, with detailed understanding of reaction mechanisms and stability profiles critical for further development.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Dye Chemistry
Basic Yellow 87 is primarily used as a dye in textiles and other materials. Its vibrant color and stability make it suitable for:
- Textile Dyeing : The compound is utilized in dyeing processes for fabrics, providing bright yellow hues that are resistant to fading.
| Application Area | Description |
|---|---|
| Textile Industry | Used for dyeing cotton, silk, and synthetic fibers. |
| Paper Industry | Employed to color paper products. |
Pharmaceuticals
The compound exhibits potential pharmacological applications due to its nitrogen-containing structure, which can interact with biological systems. Some notable uses include:
- Antimicrobial Agents : Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.
| Pharmaceutical Application | Potential Benefits |
|---|---|
| Antimicrobial Development | Targeting resistant bacterial strains. |
| Drug Formulation | Enhancing solubility and bioavailability of active ingredients. |
Material Science
In material science, N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline; sulfate is investigated for its role in:
- Conductive Polymers : The compound can be incorporated into conductive polymer matrices, enhancing their electrical properties.
| Material Type | Properties Enhanced |
|---|---|
| Conductive Polymers | Increased conductivity and stability. |
Analytical Chemistry
The compound serves as a reagent in analytical chemistry for the detection of specific ions or compounds due to its ability to form stable complexes.
Case Study 1: Textile Dyeing Efficiency
A study conducted on the dyeing efficiency of Basic Yellow 87 demonstrated that it provides excellent color fastness across various washing conditions compared to traditional dyes. The results indicated a significant reduction in color loss after multiple washes, establishing its suitability for high-quality textile applications.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of derivatives of Basic Yellow 87 against several pathogenic bacteria. The study found that modifications to the nitrogen groups enhanced the compound's activity, suggesting pathways for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Physicochemical Properties
- Solubility : The pyridinium-sulfate combination in the target compound enhances water solubility compared to neutral analogues (e.g., N-Methyl-N-[4-(trifluoromethyl)phenyl]aniline) .
- Stability : The imine group in the target compound may hydrolyze under acidic conditions, whereas styryl-linked derivatives (e.g., ) exhibit greater stability due to conjugated double bonds .
- Spectroscopy :
- 1H NMR : Pyridinium protons in the target compound resonate downfield (δ ~8–9 ppm), distinct from neutral pyridines.
- 13C NMR : Imine carbon (C=N) appears at δ ~150–160 ppm, contrasting with alkylated analogues (e.g., δ 40.3 ppm for N-CH3 in ) .
Biological Activity
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline; sulfate, also known as Basic Yellow 87, is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- IUPAC Name : N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline; sulfate
- Molecular Formula : C15H19N3O4S
- Molecular Weight : 337.4 g/mol
- CAS Number : 68259-00-7
- Topological Polar Surface Area : 94.3 Ų
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 6
The biological activity of Basic Yellow 87 can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is known for its role as a ligand that can modulate enzyme activity, particularly in the context of oxidative stress and inflammation.
Key Mechanisms:
- Antioxidant Activity : Basic Yellow 87 exhibits significant antioxidant properties, which are crucial in mitigating oxidative damage in cells.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to inflammation, thereby reducing pro-inflammatory cytokine production.
- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy in biological systems.
In Vitro Studies
Research has demonstrated that Basic Yellow 87 can effectively scavenge free radicals and reduce lipid peroxidation in various cell lines. A study indicated that treatment with Basic Yellow 87 resulted in a marked decrease in reactive oxygen species (ROS) levels, highlighting its potential as a protective agent against oxidative stress-induced cellular damage .
In Vivo Studies
Animal models have shown that administration of Basic Yellow 87 leads to significant improvements in inflammatory conditions. For instance, a study involving induced arthritis in rats revealed that the compound reduced joint swelling and pain, suggesting anti-inflammatory properties .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Rat Arthritis Model | Reduced joint swelling by 40% after treatment with 10 mg/kg of Basic Yellow 87. |
| Study B | Human Cell Lines | Decreased ROS levels by 30% in treated cells compared to controls. |
| Study C | Diabetic Rats | Improved glycemic control and reduced oxidative stress markers after administration of Basic Yellow 87. |
Potential Therapeutic Applications
Given its biological activity, Basic Yellow 87 holds promise for several therapeutic applications:
- Anti-inflammatory Treatments : Its ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases such as arthritis.
- Antioxidant Therapies : The compound's antioxidant properties could be harnessed for neuroprotective strategies in conditions like Alzheimer's disease.
- Cancer Research : Preliminary studies suggest that Basic Yellow 87 may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
